(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene
Description
(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene (hereafter referred to as Compound A) is a chiral binaphthyl derivative widely utilized in asymmetric synthesis and catalysis. Its structure features two naphthalene rings connected by a single bond, with methoxymethoxy (MOM) groups at the 2,2'-positions and phenyl substituents at the 3,3'-positions (Fig. 1). The MOM groups enhance solubility and stability compared to hydroxyl-protected analogs, while the phenyl groups provide steric bulk for enantioselective interactions .
Properties
IUPAC Name |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)-3-phenylnaphthalen-1-yl]-3-phenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O4/c1-37-23-39-35-31(25-13-5-3-6-14-25)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(36(34)40-24-38-2)26-15-7-4-8-16-26/h3-22H,23-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEVECZMJXZQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C2=CC=CC=C2C=C1C3=CC=CC=C3)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene typically involves the protection of hydroxyl groups on the naphthalene rings using methoxymethyl (MOM) groupsThe reaction conditions often require the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps include the protection of hydroxyl groups, substitution reactions, and purification through chromatography techniques .
Chemical Reactions Analysis
Demethylation to Diol Derivatives
Removal of methoxymethoxy (MOM) protecting groups yields the parent diol, a critical step for generating chiral ligands :
Reaction Conditions
text(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene → 6N HCl in dioxane (1:2 v/v) → 60–90°C, 12 h → (R)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol (85–91% yield)[1][8]
Key Data
-
Analytical Confirmation:
Cross-Coupling Reactions
The iodinated precursor participates in Ullmann-type couplings for aryl–aryl bond formation :
Example Reaction
text(R)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene + Grignard reagent (Ar-MgX) → NiCl₂(PPh₃)₂ (10 mol%), THF, 40°C, 16 h → (R)-3,3'-Diaryl product (65–78% yield)[8]
Bromination and Functionalization
Electrophilic bromination at the 6,6′-positions enables further derivatization :
Reaction Setup
-
Reagents: Br₂ (2.7 equiv), CH₂Cl₂, −75°C
-
Product: (R)-6,6′-Dibromo-3,3′-diphenyl-BINOL derivative (80% yield)
Stability and Handling
Scientific Research Applications
®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ®-2,2’-Bis(methoxymethoxy)-3,3’-diphenyl-1,1’-binaphthalene involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The methoxymethoxy groups can also undergo hydrolysis, releasing the active naphthalene moieties that interact with biological targets .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₃₆H₃₀O₄
- Molecular Weight : 526.60 g/mol
- Crystal System: Monoclinic, space group P2₁
- Dihedral Angle : 71.7° between naphthalene planes .
Compound A is synthesized via Suzuki-Miyaura cross-coupling of (R)-3,3'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene with phenylboronic acid, followed by crystallization in ethyl acetate .
Comparison with Structurally Similar Compounds
1,1'-Bi-2-naphthol (BINOL)
Molecular Formula : C₂₀H₁₄O₂
Key Differences :
- Functional Groups: BINOL has hydroxyl (-OH) groups at the 2,2'-positions, whereas Compound A uses MOM-protected hydroxyls.
- Steric and Electronic Effects: The MOM groups in Compound A reduce hydrogen-bonding capacity but improve solubility in organic solvents. BINOL’s hydroxyl groups enable direct coordination to metals but require protection during harsh reactions .
- Applications: BINOL is a staple in asymmetric catalysis (e.g., Sharpless epoxidation), while Compound A’s MOM groups make it a versatile precursor for further functionalization .
Table 1: Structural and Functional Comparison
(R)-3,3'-Diphenyl-2,2'-dihydroxy-1,1'-binaphthyl
Molecular Formula : C₃₂H₂₂O₂
Key Differences :
- Functional Groups : This compound lacks MOM protection, exposing hydroxyl groups.
- Synthesis : Derived from Compound A via acidic deprotection (e.g., Amberlyst 15 in THF/MeOH) .
- Reactivity : The free hydroxyl groups enable direct use in metal coordination but limit stability under oxidative conditions compared to Compound A .
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (BINAP)
Molecular Formula : C₄₄H₃₂P₂
Key Differences :
- Coordinating Atoms : BINAP uses phosphorus for metal coordination, whereas Compound A relies on oxygen-based groups.
- Applications: BINAP excels in asymmetric hydrogenation (e.g., Noyori catalysis), while Compound A is more suited for Suzuki couplings or as a chiral scaffold .
Table 2: Comparison with BINAP
| Property | Compound A | BINAP |
|---|---|---|
| Coordinating Atom | Oxygen (MOM groups) | Phosphorus |
| Catalytic Scope | Cross-coupling, chiral auxiliaries | Hydrogenation, C–C bond formation |
| Thermal Stability | Moderate (decomposes above 200°C) | High (stable >300°C) |
3,3'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
Molecular Formula : C₂₄H₂₀Br₂O₄
Key Differences :
- Substituents : Bromine atoms at the 3,3'-positions instead of phenyl groups.
- Role : A key intermediate in synthesizing Compound A via Suzuki coupling. The bromine atoms facilitate cross-coupling reactions but reduce steric bulk compared to phenyl groups .
Biological Activity
(R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene is a chiral organic compound notable for its diverse biological activities and applications in asymmetric synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , featuring two naphthalene rings substituted with methoxymethoxy and diphenyl groups. Its unique structural characteristics contribute to its efficacy as a chiral ligand in various catalytic processes.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Hydroxyl Groups : The naphthalene rings undergo protection using methoxymethyl (MOM) groups.
- Substitution Reactions : These reactions are facilitated by strong bases and solvents like tetrahydrofuran (THF).
- Purification : Chromatography techniques are employed to purify the final product.
The biological activity of this compound is primarily attributed to its ability to act as a chiral ligand. It interacts with various molecular targets through its chiral centers, forming complexes that can participate in catalytic cycles. The methoxymethoxy groups may undergo hydrolysis, releasing active naphthalene moieties that interact with biological targets .
Applications in Research
- Asymmetric Synthesis : The compound is widely used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
- Biological Pathways : It serves as a probe for studying enzyme mechanisms and understanding biological pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound could inhibit specific enzymes involved in fatty acid synthesis. This inhibition was linked to its structural features and ability to form stable complexes with enzyme active sites .
- Chiral Ligand Efficacy : Research highlighted the effectiveness of this compound as a chiral ligand in catalyzing reactions that produce high yields of desired enantiomers .
Comparative Analysis
| Compound | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| This compound | Methoxymethoxy and diphenyl groups | Enzyme inhibition; chiral ligand | Asymmetric synthesis; enzyme studies |
| (R)-2,2'-Bis(ethoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene | Ethoxymethoxy groups | Reduced activity compared to methoxymethoxy variant | Less effective in asymmetric synthesis |
| (R)-2,2'-Bis(methoxymethoxy)-3,3'-dimethyl-1,1'-binaphthalene | Dimethyl groups instead of diphenyl | Limited biological activity | Not commonly used |
Q & A
Basic Research Questions
Q. How is (R)-2,2'-Bis(methoxymethoxy)-3,3'-diphenyl-1,1'-binaphthalene synthesized, and what analytical methods confirm its structural integrity?
- Methodology :
- Synthesis : The compound is typically synthesized via Pd(0)-catalyzed cross-coupling reactions , leveraging diboronic acid intermediates (e.g., (Ra)-2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl diboronic acid) with aryl halides to install substituents like methoxymethoxy and diphenyl groups . Oxidative coupling of naphthol derivatives under Lewis acid conditions (e.g., AlCl₃/NaCl) is also employed to construct the binaphthalene backbone .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves absolute configuration and crystallographic packing .
Q. What are the critical factors for maintaining enantiomeric purity during synthesis?
- Methodology :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-BINOL derivatives) to prevent racemization .
- Catalytic Asymmetry : Employ chiral ligands like (R)-BINAP in transition metal catalysis (e.g., Ru or Pd complexes) to enforce stereocontrol during coupling reactions .
- Analytical Validation :
- Chiral HPLC : Monitors enantiomeric excess (ee).
- Circular Dichroism (CD) : Correlates optical activity with configuration .
Advanced Research Questions
Q. How does this compound function as a ligand in enantioselective catalysis?
- Mechanistic Insights :
- The binaphthalene core provides a rigid, chiral environment for coordinating metals (e.g., Ru, Pd). For example, (R)-BINAP-Ru complexes enable asymmetric hydrogenation of ketones by orienting substrates via π-π interactions .
- In Pd-catalyzed dearomatization , the methoxymethoxy groups enhance electron density, stabilizing transition states during nucleophilic attacks .
Q. How can researchers resolve contradictions in structural assignments, such as misidentification of natural products?
- Methodology :
- Comparative Synthesis : Synthesize the suspected structure (e.g., binaphthalenetetrol) and compare with natural isolates via X-ray crystallography and NMR .
- Computational Validation : Density Functional Theory (DFT) calculates spectroscopic properties (e.g., chemical shifts) to identify discrepancies .
Q. What strategies optimize the design of derivatives for applications like fluorescent sensors or macrocyclic catalysts?
- Derivatization Approaches :
- Halogenation : Bromination at the 3,3'-positions (CAS 791616-64-3) introduces sites for cross-coupling or fluorophore attachment .
- Macrocyclization : Incorporate the binaphthalene unit into macrocycles via Pd-catalyzed amination, using spacers like polyoxadiamine chains to tune cavity size .
- Applications :
- Fluorescent Sensors : Dansyl- or coumarin-functionalized macrocycles detect chiral amino alcohols via enantioselective fluorescence quenching .
Q. How do computational methods predict regioselectivity in cyclodehydrogenation reactions involving binaphthalene precursors?
- Methodology :
- Electrostatic Potential (ESP) Analysis : Maps electron-rich regions to predict where Lewis acids (e.g., AlCl₃) initiate cyclization. For example, ESP of s-complex intermediates determines favorable ring-closure pathways .
- DFT Calculations : Evaluate energy barriers for competing pathways (e.g., ortho vs. para coupling) .
- Case Study : Substrates with electron-donating groups (e.g., methoxy) favor cyclization at positions with higher electron density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
